molecular formula C10H6F2N2O B6385392 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95% CAS No. 1111108-14-5

5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385392
CAS RN: 1111108-14-5
M. Wt: 208.16 g/mol
InChI Key: ORXUEJSSQMTLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, also known as 5-(3,5-DFH) is an important organic compound in the field of synthetic chemistry. It is a heterocyclic compound containing both a pyrimidine ring and a phenyl ring with two fluorine substituents. This compound has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of metal-organic frameworks, which have potential applications in the fields of catalysis, gas storage, and drug delivery. In

Scientific Research Applications

5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%(3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%DFH) is widely used in scientific research due to its wide range of applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of metal-organic frameworks, which have potential applications in the fields of catalysis, gas storage, and drug delivery. Additionally, 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%(3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%DFH) has been used in the synthesis of various fluorescent dyes, which can be used for biological imaging and other applications.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%(3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%DFH) is not fully understood. However, it is believed that the reaction of 3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%difluorophenyl isocyanate with 2-hydroxypyrimidine is catalyzed by the base, which facilitates the formation of the desired product. Additionally, the presence of fluorine substituents on the phenyl ring is thought to increase the reactivity of the compound and facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%(3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%DFH) are not fully understood. However, it is believed that the compound does not have any significant effects on the human body. Additionally, the compound does not appear to be toxic to humans or other organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%(3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%DFH) in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time without significant loss of reactivity. However, the compound is sensitive to light and should be stored in a dark, cool place. Additionally, the reaction of 3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%difluorophenyl isocyanate with 2-hydroxypyrimidine is relatively slow and can take several hours to complete.

Future Directions

The potential future directions of 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%(3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%DFH) research include the development of new synthetic methods for the preparation of the compound, the use of the compound in the synthesis of new organic compounds, and the use of the compound in the preparation of metal-organic frameworks. Additionally, the compound could be used in the synthesis of fluorescent dyes for biological imaging and other applications. Additionally, the compound could be used in the development of new drugs and agrochemicals. Finally, further research could be conducted on the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%(3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%DFH) is typically accomplished through the reaction of 3,5-(3,5-Difluorophenyl)-2-hydroxypyrimidine, 95%difluorophenyl isocyanate with 2-hydroxypyrimidine in an aqueous medium. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically conducted at room temperature. The reaction usually takes several hours to complete and yields a product with a purity of 95%.

properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-1-6(2-9(12)3-8)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXUEJSSQMTLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686806
Record name 5-(3,5-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorophenyl)-2-hydroxypyrimidine

CAS RN

1111108-14-5
Record name 5-(3,5-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.